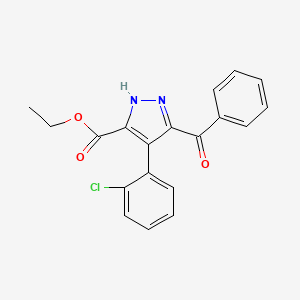
7-chloro-N-(2,3-dimethoxybenzyl)-4-methyl-2-quinolinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-chloro-N-(2,3-dimethoxybenzyl)-4-methyl-2-quinolinamine is a chemical compound that has been studied extensively in scientific research. This compound has shown potential in various areas of research, including cancer treatment, inflammation, and neurological disorders. In
作用機序
The mechanism of action of 7-chloro-N-(2,3-dimethoxybenzyl)-4-methyl-2-quinolinamine involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Additionally, it has been shown to inhibit the activity of NF-kB, a signaling pathway that is involved in inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-chloro-N-(2,3-dimethoxybenzyl)-4-methyl-2-quinolinamine include the inhibition of cancer cell growth, reduction of inflammation, and improvement of cognitive function. Additionally, it has been found to have antioxidant properties, which can protect cells from oxidative damage.
実験室実験の利点と制限
One advantage of using 7-chloro-N-(2,3-dimethoxybenzyl)-4-methyl-2-quinolinamine in lab experiments is its ability to inhibit cancer cell growth, making it a potential treatment for cancer. Additionally, it has been found to have anti-inflammatory effects, which can be useful in studying inflammatory diseases. However, one limitation of using this compound in lab experiments is its potential toxicity, which can limit its use in certain applications.
将来の方向性
There are several future directions for research involving 7-chloro-N-(2,3-dimethoxybenzyl)-4-methyl-2-quinolinamine. One area of research is the development of more potent derivatives of this compound for use in cancer treatment. Additionally, further research is needed to determine the potential of this compound in treating neurodegenerative diseases. Finally, more studies are needed to determine the safety and efficacy of this compound in human clinical trials.
In conclusion, 7-chloro-N-(2,3-dimethoxybenzyl)-4-methyl-2-quinolinamine has shown potential in various areas of scientific research. Its ability to inhibit cancer cell growth, reduce inflammation, and improve cognitive function make it a promising compound for future research. However, further studies are needed to determine its safety and efficacy in human clinical trials.
合成法
The synthesis of 7-chloro-N-(2,3-dimethoxybenzyl)-4-methyl-2-quinolinamine involves the reaction of 7-chloro-4-methylquinoline with 2,3-dimethoxybenzaldehyde in the presence of a reducing agent. The resulting product is then purified using column chromatography to obtain the final compound.
科学的研究の応用
7-chloro-N-(2,3-dimethoxybenzyl)-4-methyl-2-quinolinamine has shown potential in various areas of scientific research. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis. Additionally, it has been found to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. In neurological research, this compound has shown promise in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
7-chloro-N-[(2,3-dimethoxyphenyl)methyl]-4-methylquinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c1-12-9-18(22-16-10-14(20)7-8-15(12)16)21-11-13-5-4-6-17(23-2)19(13)24-3/h4-10H,11H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOODDXLMOYLOHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)Cl)NCC3=C(C(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-N-[(2,3-dimethoxyphenyl)methyl]-4-methylquinolin-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl)amino]-1-propanol](/img/structure/B4960873.png)
![ethyl 2-amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carboxylate](/img/structure/B4960889.png)
![ethyl 5-methyl-3-(1-methyl-2-oxopropyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B4960901.png)

![N-[1-(1-adamantyl)-2-oxo-2-(1-pyrrolidinyl)ethyl]-4-nitrobenzamide](/img/structure/B4960916.png)
![1-(4-phenoxybutanoyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4960932.png)
![3-(4-methoxyphenyl)-N-[2-(phenylethynyl)phenyl]acrylamide](/img/structure/B4960937.png)
![5-{3,5-dichloro-4-[3-(4-ethylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4960938.png)
![3-(benzylsulfonyl)-N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4960940.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4960942.png)
![N-(5-chloro-2-methylphenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4960949.png)
![N-{2-[4-(2-chlorobenzyl)-1-piperazinyl]ethyl}-N'-(4-fluorophenyl)ethanediamide](/img/structure/B4960952.png)

![N-(2-ethoxyphenyl)-2-(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4960965.png)